Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)-
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Overview
Description
Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)-: is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a phenoxy group and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- involves multiple steps. One common method includes the reaction of N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethanamine with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods often employ advanced techniques such as distillation and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or its therapeutic effects .
Comparison with Similar Compounds
- Ethanamine, N,N-dimethyl-2-(2-(methylamino)ethoxy)-
- 2-[2-(Dimethylamino)ethoxy]ethanol
- N,N-dimethyl-2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethanamine
Comparison: Ethanamine, N,N-dimethyl-2-(2-(2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .
Properties
CAS No. |
71550-69-1 |
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Molecular Formula |
C21H37NO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C21H37NO2/c1-17-15-18(21(5,6)16-20(2,3)4)9-10-19(17)24-14-13-23-12-11-22(7)8/h9-10,15H,11-14,16H2,1-8H3 |
InChI Key |
RJVBKWPFEURYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCCN(C)C |
Origin of Product |
United States |
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